molecular formula C11H12F3N B1308183 3-[4-(Trifluoromethyl)phenyl]pyrrolidine CAS No. 1000198-76-4

3-[4-(Trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B1308183
CAS No.: 1000198-76-4
M. Wt: 215.21 g/mol
InChI Key: MMHBTMCYKWWNNS-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-(trifluoromethyl)phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Biochemical Analysis

Biochemical Properties

3-[4-(Trifluoromethyl)phenyl]pyrrolidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to active sites, or inducing conformational changes in proteins .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic flux, impacting the overall metabolic state of the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in changes in gene expression, either upregulating or downregulating the transcription of target genes. The compound’s interaction with biomolecules can also induce structural changes, affecting their stability and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can induce toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range elicits a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can alter the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness, as well as its potential toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Trifluoromethyl)phenyl]pyrrolidine typically involves the construction of the pyrrolidine ring followed by the introduction of the 4-(trifluoromethyl)phenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a catalyst can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[4-(Trifluoromethyl)phenyl]pyrrolidine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Uniqueness: 3-[4-(Trifluoromethyl)phenyl]pyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the trifluoromethyl group enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-11(13,14)10-3-1-8(2-4-10)9-5-6-15-7-9/h1-4,9,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHBTMCYKWWNNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397591
Record name 3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000198-76-4
Record name 3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethyl)phenyl]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.08 mmol 3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole was dissolved in MeOH and HCl in ether was added until pH 1. After 5 minutes stirring, the solvents were evaporated. To a solution of this salt in 0.7 ml methanol under argon was added 2 mg Pd/C 10% and the mixture was hydrogenated under atmospheric pressure of hydrogen at room temperature for 4 h. The mixture was cooled, flushed with argon, diluted with methanol, filtered and the solvent was removed in vacuo to yield the title compound (64%) as an oil MS (m/e): 216.3 ([M+1], 100%).
Name
3-(4-Trifluoromethyl-phenyl)-2,5-dihydro-1H-pyrrole
Quantity
0.08 mmol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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